

Application Notes and Protocols for the Characterization of 2-Ethoxycarbonyl-4'-nitrobenzophenone

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Compound of Interest		
Compound Name:	2-Ethoxycarbonyl-4'- nitrobenzophenone	
Cat. No.:	B1323960	Get Quote

Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone (CAS No. 760192-93-6) is a benzophenone derivative featuring both an ethoxycarbonyl group and a nitro group.[1][2] The presence of these functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for photo-initiated processes. Accurate characterization of this compound is crucial to ensure its purity, confirm its chemical identity, and establish its suitability for subsequent applications. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of **2-Ethoxycarbonyl-4'-nitrobenzophenone**.

Molecular Structure and Properties

IUPAC Name: 2-(4-Nitrobenzoyl)benzoic acid ethyl ester

Molecular Formula: C16H13NO5[1][2]

Molecular Weight: 299.28 g/mol [1][2]

Appearance: Typically a solid at room temperature.



Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of **2-Ethoxycarbonyl-4'-nitrobenzophenone**.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2-Ethoxycarbonyl-4'-nitrobenzophenone**, both ¹H and ¹³C NMR are required for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

While specific experimental data is not readily available in the cited literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds like 4-nitrobenzophenone.[3]

Technique	Expected Chemical Shifts (ppm)	Assignment
¹H NMR	~8.3 (d)	Protons on the nitrophenyl ring adjacent to the nitro group
~7.9-7.5 (m)	Aromatic protons on both rings	
~4.4 (q)	-CH ₂ - of the ethyl group	
~1.4 (t)	-CH₃ of the ethyl group	
¹³ C NMR	~195	Carbonyl carbon of the ketone
~165	Carbonyl carbon of the ester	
~150	Carbon on the nitrophenyl ring attached to the nitro group	
~145-120	Aromatic carbons	
~62	-CH ₂ - of the ethyl group	-
~14	-CH₃ of the ethyl group	



Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Ethoxycarbonyl-4'-nitrobenzophenone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Ethoxycarbonyl-4'-nitrobenzophenone** is expected to show characteristic absorption bands for the ketone, ester, and nitro groups.

Predicted FT-IR Data



Based on data for similar compounds like 4-nitrobenzophenone, the following characteristic peaks are expected.[4][5]

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ketone)	1650 - 1680
C=O (Ester)	1720 - 1740
C-O (Ester)	1200 - 1300
NO ₂ (Asymmetric stretch)	1510 - 1560
NO ₂ (Symmetric stretch)	1345 - 1385
C-H (Aromatic)	3000 - 3100

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Label the major peaks corresponding to the functional groups.



1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

Technique	Expected m/z	Assignment
Electrospray Ionization (ESI-MS)	299.08	[M] ⁺ (Molecular Ion)
322.07	[M+Na]+ (Sodium Adduct)	

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
- Data Analysis: Identify the molecular ion peak and any other significant fragment ions.
 Compare the observed m/z values with the calculated values.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of **2-Ethoxycarbonyl-4'-nitrobenzophenone**.

2.1. High-Performance Liquid Chromatography (HPLC)



HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.

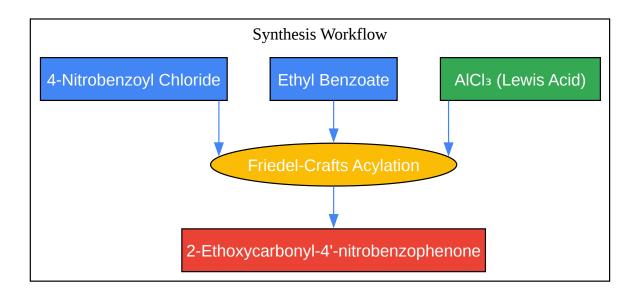
Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Start with a suitable gradient, for example, 50% B, increasing to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
- Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μL.
- Data Analysis: The purity of the sample can be determined from the peak area percentage in the chromatogram.

Synthesis and Analytical Workflow

A plausible synthetic route for **2-Ethoxycarbonyl-4'-nitrobenzophenone** is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride.[6][7]



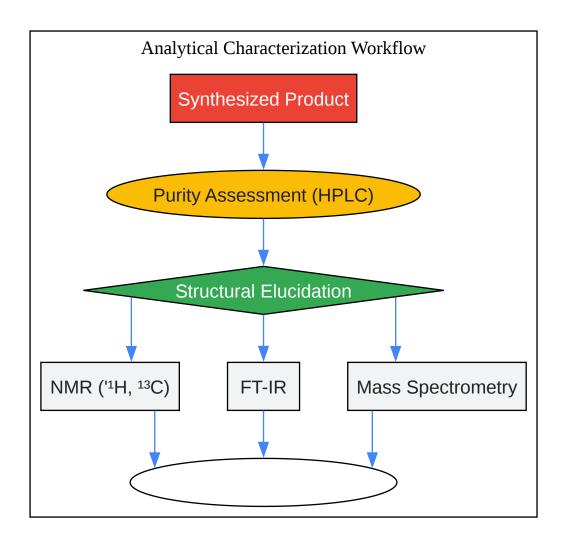


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Caption: Hypothetical synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone.

Following synthesis, a systematic analytical workflow is necessary to confirm the identity and purity of the product.





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